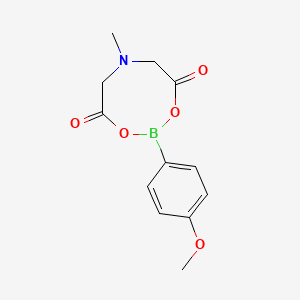

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

説明

特性

IUPAC Name |

2-(4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYGAOMZGXRKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Alkenyl MIDA Boronates

The initial step involves synthesizing alkenyl MIDA boronates, which serve as versatile intermediates. The general procedure, adapted from literature, includes:

- Starting materials: Vinylboronates or boronic acids,

- Reaction conditions:

- Reacting pinacol or MIDA derivatives with boronic acids under dehydrating conditions,

- Catalysis with palladium or copper salts,

- Use of solvents like THF or DMSO at elevated temperatures (~50–100°C).

Pinacol vinylboronate (50 mmol) reacts with N-methyliminodiacetic acid (60 mmol) in DMSO at 100°C for 12 hours, yielding the alkenyl MIDA boronate.

Cyclization to Form the Dioxazaborocane Ring

The key step involves cyclization of the boronate intermediates to form the heterocyclic ring system:

- Oxidative cyclization: Using oxidants like hydrogen peroxide or peracids in the presence of catalysts (e.g., copper or iron salts) to facilitate ring closure.

- Reaction conditions: Mild heating (around 50–80°C), under inert atmosphere to prevent unwanted side reactions.

Research findings indicate that oxidation of boronate esters promotes intramolecular cyclization, forming the six-membered heterocycle with boron and oxygen atoms.

Final Functionalization and Purification

Post-cyclization, the compound undergoes:

- Purification: Column chromatography on silica gel using suitable solvent systems (e.g., ethyl acetate/hexanes),

- Characterization: Confirmed via NMR, HRMS, and X-ray crystallography.

Data Table: Summary of Key Preparation Steps

Notes and Considerations

- Reaction optimization: Reaction times and temperatures may vary based on substituents and scale.

- Solvent choice: DMSO and acetonitrile are preferred for their high boiling points and solubility profiles.

- Oxidation conditions: Excess oxidant can lead to over-oxidation; careful control is necessary.

- Purity verification: NMR and HRMS are essential for confirming the structure and purity.

化学反応の分析

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the boron atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can lead to the formation of various substituted boron-containing compounds .

科学的研究の応用

Synthesis and Catalytic Applications

One of the primary applications of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in palladium-catalyzed borylation reactions . This compound acts as a boron source in cross-coupling reactions involving aryl and heteroaryl halides. The ability to facilitate these reactions efficiently makes it a valuable reagent in organic chemistry.

Case Study: Borylation Reactions

In a study published in The Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in borylation reactions. The compound was used to convert various aryl halides into their corresponding arylboronic acids under mild conditions, showcasing its utility in synthesizing complex organic molecules .

Applications in Material Science

The compound is also explored for its potential applications in material science , particularly in the development of new polymers and materials with enhanced properties. Its boron content can impart unique characteristics to materials, such as increased thermal stability and improved mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Polymers | Good |

Biological Applications

While primarily used in synthetic chemistry, there is emerging interest in the biological applications of this compound. Preliminary studies suggest potential uses in proteomics research due to its ability to form stable complexes with biomolecules . This opens avenues for further exploration into its role as a biochemical agent.

作用機序

The mechanism by which 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with biomolecules, influencing their function and activity. In BNCT, the compound accumulates in tumor cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the tumor cells .

類似化合物との比較

The structural and functional diversity of dioxazaborocane derivatives arises from variations in the aryl or heteroaryl substituents. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Dioxazaborocane Derivatives

Spectral and Structural Insights

- NMR Data: The 2-(2-hydroxyphenyl) analog shows characteristic peaks at δ9.58 (s, 1H, phenolic -OH) and δ7.38–6.73 (aryl protons) . For the target compound, the methoxy group would likely resonate as a singlet near δ3.8 (unreported in evidence).

- Mass Spectrometry : The 3-ethoxyphenyl derivative has a predicted mass of 282.0949 and experimental mass of 282.0943 , confirming high purity .

生物活性

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257739-11-9) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the compound's significant antibacterial activity against various strains of bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) and biofilm inhibition concentrations (BICs) observed in different studies:

| Bacterial Strain | MIC (µg/mL) | BIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 6.25 |

| Escherichia coli | 6.62 | 2.03 |

| Klebsiella pneumoniae | 6.25 | 3.25 |

| Pseudomonas aeruginosa | Not specified | >200 |

These results indicate that this compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli and K. pneumoniae .

The mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the boron atom in the structure may play a critical role in disrupting bacterial cell wall synthesis or biofilm formation. The presence of the methoxy group is also believed to enhance its lipophilicity, allowing better penetration into bacterial cells .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Biofilm Formation : A recent study demonstrated that treatment with this compound significantly reduced biofilm formation by Staphylococcus epidermidis by up to 80% at concentrations above its MIC .

- Comparative Study with Other Antibiotics : In a comparative analysis with standard antibiotics like vancomycin and ampicillin, this compound showed superior activity against multi-drug resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions between spiro-diones and substituted benzothiazolyl amines or phenolic Schiff bases. For example, 2-Oxa-spiro[3.4]octane-1,3-dione derivatives react with (4-methoxyphenyl)-substituted amines under reflux conditions in polar aprotic solvents (e.g., dioxane/water mixtures). Intermediates are characterized via melting point analysis, elemental analysis, IR spectroscopy (e.g., νmax peaks for carbonyl groups at ~1700–1750 cm⁻¹), and UV-Vis spectroscopy to confirm conjugation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC or LC-MS to identify breakdown products.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Cross-reference with spectroscopic data to detect structural changes .

Advanced Research Questions

Q. What mechanistic insights exist for the ring-opening reactions of this compound in the presence of nucleophiles?

- Methodological Answer : Mechanistic studies require kinetic analysis and isotopic labeling. For example, reacting the compound with pyrrolidine (as in ) under controlled conditions can reveal nucleophilic attack patterns. Use NMR (¹H, ¹³C) to track boron-nitrogen bond cleavage and sp³-to-sp² hybridization shifts. Computational methods (DFT) may model transition states and activation energies .

Q. How can contradictory spectroscopic data (e.g., conflicting UV-Vis absorption peaks) be resolved during structural elucidation?

- Methodological Answer :

- Step 1 : Validate purity via HPLC or elemental analysis to rule out impurities.

- Step 2 : Cross-correlate IR and NMR data. For instance, discrepancies in carbonyl stretching (IR) versus carbonyl carbon shifts (¹³C NMR) may indicate tautomeric equilibria or solvent effects.

- Step 3 : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that alter spectral profiles .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Determine octanol-water partition coefficients (log P) and hydrolysis rates using OECD 111/112 guidelines.

- Phase 2 (Microcosm) : Simulate biodegradation in sediment-water systems with LC-MS/MS quantification. Include controls for abiotic degradation.

- Phase 3 (Field) : Deploy passive samplers in contaminated water bodies to measure bioaccumulation in benthic organisms. Reference frameworks like Project INCHEMBIOL (2005–2011) for longitudinal data collection .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reaction yields when scaling up synthesis?

- Methodological Answer :

- Scale-Up Adjustments : Optimize mixing efficiency (e.g., switch from magnetic stirrers to mechanical agitation) to ensure homogeneous reaction conditions.

- Catalyst Loading : Re-evaluate stoichiometry using Design of Experiments (DoE) principles. For example, PdCl₂(PPh₃)₂ catalyst efficiency may drop at larger scales due to ligand dissociation; test alternative catalysts (e.g., Pd(OAc)₂ with supporting ligands) .

Q. What strategies validate the ecological risk of this compound across trophic levels?

- Methodological Answer : Implement a multi-tiered ecotoxicological assessment:

- Acute Toxicity : Conduct Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201/202).

- Chronic Effects : Expose zebrafish (Danio rerio) embryos to sublethal doses (0.1–10 mg/L) for 96 hours; assess teratogenicity via histopathology.

- Trophic Transfer : Use stable isotope tracing (e.g., ¹⁵N-labeled compound) in food chain models (algae → Daphnia → fish) to quantify biomagnification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。